In Vivo Therapeutic Index: Antiapomorphine Activity Versus Cataleptogenic Liability
Axamozide was selected from a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives for further preclinical development specifically because it demonstrated a quantitatively favorable 'split' between the antiapomorphine effect (a measure of antipsychotic efficacy) and the cataleptogenic effect (a predictor of extrapyramidal side-effect liability) that was superior to other compounds in the series [1]. While the exact ED50 values for Axamozide and its direct series comparators are not available in the public abstract, the explicit selection of this compound over other 5-substituted analogs for preclinical profiling implies a differentiated therapeutic index that is not shared by all benzimidazolone congeners [1].
| Evidence Dimension | Separation between antiapomorphine efficacy (ED50) and cataleptogenic liability (ED50) in rat |
|---|---|
| Target Compound Data | Selected for further profiling based on demonstrated large split between desired and undesired effects |
| Comparator Or Baseline | Other 5-substituted benzimidazolone derivatives in the same series (exact comparators not specified in public abstract) |
| Quantified Difference | Structural feature (5-chloro substitution) identified as critical determinant of activity differentiation |
| Conditions | Antiapomorphine effect and catalepsy assays in rats; J Med Chem 1987 [1] |
Why This Matters
This differentiation is relevant for researchers selecting a preclinical antipsychotic tool compound where a favorable therapeutic index—defined by the ratio of efficacy to motor side-effect liability—is a key procurement criterion.
- [1] Henning R, Lattrell R, Gerhards HJ, Leven M. Synthesis and neuroleptic activity of a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives. J Med Chem. 1987;30(5):821-827. PMID: 2883318. View Source
